Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a phenoxy substituent at the 4-position of the pyrrolidine ring and an ethoxycarbonyl group at the 3-position of the aromatic ring. Its hydrochloride salt form enhances stability and solubility for laboratory use.
Properties
IUPAC Name |
methyl (2S,4S)-4-(3-ethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5.ClH/c1-3-20-14(17)10-5-4-6-11(7-10)21-12-8-13(16-9-12)15(18)19-2;/h4-7,12-13,16H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYRZYAGLBEXDE-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride, a compound with the molecular formula C15H20ClNO5 and a molecular weight of 329.78 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20ClNO5
- Molecular Weight : 329.78 g/mol
- CAS Number : 1354484-63-1
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : The compound may scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest it could inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity
- A study conducted on animal models demonstrated that administration of this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers of inflammation. This suggests a promising role in managing conditions like arthritis and other inflammatory disorders.
-
Antioxidant Activity Assessment
- In vitro assays revealed that the compound exhibited a strong capacity to inhibit lipid peroxidation, indicating its potential as an antioxidant. This was measured using the thiobarbituric acid reactive substances (TBARS) assay, where lower TBARS levels correlated with higher concentrations of the compound.
-
Enzyme Interaction Studies
- Research involving enzyme assays indicated that this compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This finding raises considerations for drug-drug interactions when co-administered with other medications.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations from Structural Comparisons
a. Substituent Effects on Lipophilicity
- Bulky Alkyl Groups : Compounds with tert-pentyl () or tetramethylbutyl () substituents exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- However, they may also increase metabolic stability compared to ester groups .
b. Steric and Electronic Considerations
- In contrast, halogenated analogs () are more chemically inert .
- Naphthyl vs. Phenyl : The naphthyl group in adds aromatic bulk, which could influence receptor binding or fluorescence properties in imaging applications .
c. Hazard Classification
Research Implications and Gaps
- Synthetic Utility : The diversity of substituents highlights the versatility of the pyrrolidinecarboxylate core in medicinal chemistry. For example, brominated analogs () could serve as intermediates for cross-coupling reactions .
- Data Limitations : Key parameters such as melting points, solubility, and biological activity are absent in the provided evidence, necessitating further experimental studies.
Preparation Methods
Starting Materials and Intermediate Preparation
The synthesis often begins with chiral precursors such as (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-substituted-2,3-dihydro-1H-pyrrole derivatives. These intermediates ensure the correct stereochemistry at the 2 and 4 positions of the pyrrolidine ring.
Protection of amino and carboxyl groups using tert-butoxycarbonyl (Boc) groups is common to avoid unwanted reactions during subsequent steps.
Key Reaction Steps
Lithium Diisopropylamide (LDA) Mediated Deprotonation and Electrophilic Substitution:
Under nitrogen atmosphere, LDA is used at low temperatures (around -78°C) to deprotonate the chiral pyrrolidine intermediate, allowing controlled addition of electrophiles such as formic acetic anhydride. This step introduces functional groups necessary for further derivatization.Acid-Mediated Deprotection:
After intermediate formation, trifluoroacetic acid (TFA) treatment at low temperature (5°C) followed by stirring at room temperature (25°C) removes Boc protecting groups, yielding the free amine form of the pyrrolidine derivative.Esterification and Phenoxy Substitution:
The phenoxy group bearing the ethoxycarbonyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions. Reaction conditions such as solvent choice (e.g., methylene chloride), temperature, and stoichiometry are optimized to maximize yield and minimize side reactions.Salt Formation:
The final hydrochloride salt is formed by treatment with hydrochloric acid, enhancing compound stability and solubility for handling and further applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| LDA deprotonation and addition | LDA, formic acetic anhydride, THF | -78°C to 5°C | 75.6 | Strict temperature control critical |
| Acid deprotection | Trifluoroacetic acid (TFA), methylene chloride | 5°C to 25°C | 95.7 | Efficient Boc removal, avoid overreaction |
| Esterification and substitution | Phenoxy derivatives, base, solvent (DCM) | Ambient to reflux | Variable | Reaction time and pH control important |
| Salt formation | HCl in suitable solvent | Ambient | Quantitative | Ensures compound stability and purity |
Purification and Characterization
Purification: Column chromatography is commonly used post-reaction to purify the product, removing impurities and side products.
Summary of Research Findings
The preparation of Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride demands precise control over stereochemistry and reaction conditions to prevent racemization and side reactions.
Use of protecting groups such as Boc is essential to achieve selective functionalization without affecting other reactive sites.
Low-temperature reactions with strong bases like LDA enable regio- and stereoselective transformations critical for the compound’s complex structure.
Acidic deprotection and salt formation steps are optimized to maximize yield and compound stability.
This detailed preparation approach ensures the synthesis of high-purity this compound suitable for advanced pharmaceutical research and development.
Q & A
Basic: What spectroscopic methods are essential for confirming the stereochemistry and purity of this compound?
Answer:
The compound’s stereochemistry (2S,4S configuration) and purity must be validated using orthogonal techniques:
- Chiral HPLC or SFC : Resolves enantiomeric excess (>98% purity) by comparing retention times with authentic standards .
- Nuclear Magnetic Resonance (NMR) : Key diagnostic signals include coupling constants (e.g., ) between protons on C2 and C4 of the pyrrolidine ring and splitting patterns from the ethoxycarbonyl group .
- X-ray Crystallography : Definitive proof of absolute configuration, especially when synthesizing novel analogs .
- Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities via isotopic patterns .
Basic: How does the ethoxycarbonyl phenoxy group influence solubility and reactivity in aqueous vs. organic media?
Answer:
The ethoxycarbonyl phenoxy moiety introduces both hydrophobic (aromatic ring) and polar (ester group) properties:
- Solubility :
- Reactivity :
Advanced: How can researchers optimize stereoselective synthesis to minimize diastereomer formation?
Answer:
Key strategies include:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) during cyclization steps to enforce (2S,4S) configuration .
- Temperature Control : Low temperatures (-20°C) reduce kinetic diastereomerization during nucleophilic substitutions .
- Protecting Group Strategy : Temporarily protect the pyrrolidine amine with a Boc group to prevent racemization during esterification .
- In Situ Monitoring : Employ reaction calorimetry or FTIR to detect intermediates and adjust conditions in real time .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions may arise from assay variability, impurity profiles, or differential stereochemical purity. Mitigation steps:
- Orthogonal Bioassays : Compare results across enzyme inhibition (e.g., serine proteases), cell-based assays, and in vivo models .
- Purity Reassessment : Quantify trace impurities (e.g., de-esterified byproducts) via LC-MS and correlate with activity .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing ethoxycarbonyl with carbamate) to isolate pharmacophore contributions .
Advanced: What computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., trypsin-like proteases) by aligning the pyrrolidine ring in catalytic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with active-site residues .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon modifying the ethoxycarbonyl group .
Basic: What are standard protocols for stability testing under varying pH and temperature?
Answer:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC. Hydrolysis dominates at pH >8 .
- Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. Degradation products include decarboxylated and ring-opened derivatives .
- Light Sensitivity : Expose to UV (320–400 nm) for 48 hours; check for photolytic cleavage of the phenoxy group .
Advanced: How to design a scalable synthetic route while maintaining enantiomeric excess?
Answer:
- Flow Chemistry : Continuous processing reduces batch-to-batch variability in ring-closing steps .
- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of diastereomers in ethanol/water mixtures .
- Quality by Design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., catalyst loading, solvent polarity) affecting yield and ee .
Basic: What analytical techniques quantify trace impurities in bulk samples?
Answer:
- LC-MS/MS : Detects impurities at <0.1% levels, such as dechlorinated byproducts or residual starting materials .
- F NMR : Identifies fluorinated contaminants (if present) with high specificity .
- ICP-OES : Quantifies heavy metal residues (e.g., Pd, Cu) from catalytic steps .
Advanced: What strategies improve bioavailability for in vivo studies?
Answer:
- Salt Selection : Compare hydrochloride with mesylate or tosylate salts for enhanced solubility .
- Prodrug Design : Mask the ester group as a tert-butyl ether to improve membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release in pharmacokinetic studies .
Advanced: How to validate chiral purity in regulatory-compliant drug development?
Answer:
- ICH Guidelines : Follow Q3A(R2) for impurity profiling and Q6A for stereochemical validation .
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns with polar organic mobile phases (e.g., ethanol/hexane) .
- Circular Dichroism (CD) : Correlate optical activity with enantiomer ratios in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
